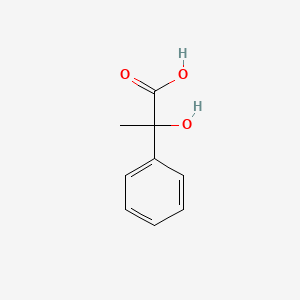

2-Hydroxy-2-phenylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862090 | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-30-0, 4607-38-9 | |

| Record name | Atrolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrolactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-2-phenylpropanoic acid IUPAC name and CAS number

An In-Depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid (Atrolactic Acid)

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-phenylpropanoic acid, commonly known as atrolactic acid. As a chiral α-hydroxy acid, this compound serves as a critical building block in asymmetric synthesis and holds significant interest for researchers in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, stereoselective synthesis, and applications, with a focus on its relevance to drug development professionals. Methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their practical applications.

Core Chemical Identity and Nomenclature

2-Hydroxy-2-phenylpropanoic acid is a simple yet versatile molecule whose properties are fundamentally defined by its structure: a propanoic acid backbone with both a hydroxyl and a phenyl group attached to the α-carbon (C2). This substitution creates a chiral center, leading to the existence of two distinct enantiomers, (R)- and (S)-atrolactic acid, in addition to the racemic mixture.

Correctly identifying the specific form of the compound is paramount for reproducible research, as the biological and chemical activities of the enantiomers can differ significantly.

| Identifier | Racemic (DL)-Atrolactic Acid | (S)-(+)-Atrolactic Acid | (R)-(-)-Atrolactic Acid |

| IUPAC Name | (RS)-2-Hydroxy-2-phenylpropanoic acid | (2S)-2-Hydroxy-2-phenylpropanoic acid | (2R)-2-hydroxy-2-phenylpropanoic acid[1] |

| Synonyms | DL-Atrolactic acid, α-Methylmandelic acid[2] | (S)-Atrolactic acid | (R)-Atrolactic acid[3] |

| CAS Number | 515-30-0[2][4] | 13113-71-8[5] | 3966-30-1[1][6] |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃[5] | C₉H₁₀O₃[6] |

| Molecular Weight | 166.17 g/mol [2] | 166.17 g/mol | 166.17 g/mol [1] |

Physicochemical and Safety Data

The physical properties of atrolactic acid are crucial for its handling, formulation, and reaction design. The difference in melting points between the racemic mixture and the pure enantiomers is a classic example of how molecular packing in the crystal lattice is affected by stereochemistry.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 87-91 °C (Racemic) 115 °C ((S)-enantiomer) 112-119 °C ((R)-enantiomer) | [3][7] |

| pKa | 3.467 (Racemic mixture at 25 °C) | [3] |

| Water Solubility | 17.04 g/L at 18 °C (anhydrous) | [3] |

| LogP | 0.80 | [3] |

GHS Safety Profile

From a safety perspective, atrolactic acid is classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are required. Work should be conducted in a well-ventilated area or a fume hood to avoid respiratory irritation.[2]

| GHS Hazard | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation[2] |

Synthesis and Chiral Resolution

The production of enantiomerically pure atrolactic acid is a key challenge and a primary area of interest. Two main strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture. The latter is often more practical on a laboratory scale.

A common approach begins with the synthesis of racemic atrolactic acid from acetophenone. This is followed by a classical chemical resolution or an enzymatic resolution to separate the enantiomers.

Caption: General workflow for synthesis and chiral resolution of atrolactic acid.

Experimental Protocol: Chiral Resolution of Racemic Atrolactic Acid

This protocol outlines a conceptual method for separating enantiomers via diastereomeric salt formation. The choice of the resolving agent is critical; its chirality must be known, and it should form crystalline salts with the acid, allowing for separation based on differential solubility.

Objective: To separate (R)- and (S)-atrolactic acid from a racemic mixture.

Methodology:

-

Salt Formation:

-

Dissolve 1 equivalent of racemic atrolactic acid in a suitable solvent (e.g., ethanol or acetone). The solvent choice is crucial as it dictates the solubility of the resulting diastereomeric salts.

-

Add 0.5 equivalents of a chiral base (e.g., (S)-(-)-α-methylbenzylamine) to the solution. Using only a half-equivalent is a strategic choice to selectively precipitate one diastereomer, leaving the other in the mother liquor, which simplifies the separation.

-

Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

-

Separation:

-

Collect the precipitated crystals by vacuum filtration. These crystals consist of one diastereomeric salt (e.g., the less soluble (R)-acid-(S)-base salt).

-

Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor. The mother liquor now contains the more soluble diastereomer (e.g., the (S)-acid-(S)-base salt).

-

-

Liberation of the Free Acid:

-

Dissolve the collected crystals in water.

-

Acidify the solution with a strong acid (e.g., 2M HCl) until the pH is ~1-2. This protonates the carboxylate, breaking the salt and precipitating the enantiomerically enriched atrolactic acid.

-

Collect the purified enantiomer (e.g., (R)-atrolactic acid) by filtration, wash with cold water, and dry.

-

Repeat the process on the mother liquor to isolate the other enantiomer.

-

-

Validation:

-

The success of the resolution must be validated. Determine the melting point and compare it to literature values for the pure enantiomer.

-

Crucially, analyze the optical rotation using a polarimeter.

-

For definitive quantification of enantiomeric excess (e.e.), use chiral HPLC analysis.

-

Applications in Drug Development and Materials Science

The primary value of atrolactic acid lies in its utility as a chiral building block. The presence of three distinct functional groups (carboxylic acid, hydroxyl, phenyl) on a stereocenter makes it a versatile starting point for the synthesis of more complex, single-enantiomer pharmaceutical agents.

Chiral Synthon in Asymmetric Synthesis

Many modern drugs are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects.[8] Therefore, the ability to synthesize stereochemically pure compounds is a cornerstone of pharmaceutical development. Atrolactic acid provides a readily available source of chirality that can be incorporated into larger target molecules.

Monomer for Biodegradable Polymers

Atrolactic acid is structurally related to lactic acid, the monomer unit of polylactic acid (PLA). PLA is a biocompatible and biodegradable polymer widely used in medical devices, tissue engineering, and controlled drug delivery systems.[9][10] The incorporation of atrolactic acid or its derivatives into PLA-based copolymers can modify the polymer's properties, such as its degradation rate, thermal stability, and mechanical strength, opening avenues for creating novel biomaterials.[11] For instance, the bulky phenyl group can alter chain packing and hydrophobicity, which directly impacts drug-polymer interactions in a drug delivery matrix.[10]

Biological Significance and Stereoselective Interactions

The chirality of atrolactic acid is not just relevant for synthesis; it dictates how the molecule interacts with the inherently chiral environment of biological systems, such as enzymes and receptors.

A compelling example is the stereoselective interaction of lactic acid enantiomers with Human Serum Albumin (HSA), the primary carrier protein in blood plasma.[12] Studies have shown that HSA can discriminate between D- and L-lactic acid, binding them with different affinities. This principle of chiral recognition is fundamental to pharmacology. A drug's distribution, metabolism, and efficacy can depend heavily on how its enantiomers interact with such proteins.

Caption: Chiral recognition of enantiomers by a specific binding site.

This differential interaction underscores why providing a single, pure enantiomer as a therapeutic agent is often superior to administering a racemic mixture. The "inactive" enantiomer is not merely a passenger; it is a distinct chemical substance that the body must metabolize and which could interact with other biological targets, a concept known as chiral switching in drug development.

Conclusion

2-Hydroxy-2-phenylpropanoic acid is more than a simple chemical. It is a foundational tool for chemists and drug developers, offering a gateway to stereochemically complex and biologically active molecules. Its importance is rooted in the principle of chirality—a fundamental property of nature that is central to modern pharmacology. A thorough understanding of its properties, synthesis, and biological interactions, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

2-Hydroxy-2-phenylpropanoic acid hydrate | C9H12O4 | CID 2817820 - PubChem. [Link]

-

CID 73760523 | C18H20O6 - PubChem. [Link]

-

(R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals - Alfa Aesar. [Link]

-

Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) by a bienzymatic reaction cascade - ResearchGate. [Link]

-

2-hydroxy-2-phenylpropanoic acid - 4607-38-9 - ChemSynthesis. [Link]

-

2-hydroxy-3-phenylpropanoic acid - 828-01-3 - ChemSynthesis. [Link]

-

2-phenyl-2-hydroxypropanoic acid - Stenutz. [Link]

-

Atrolactic acid | C9H10O3 | CID 1303 - PubChem. [Link]

-

2-phenylpropionic acid - Organic Syntheses. [Link]

-

Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging - Micro Nano Bio Aspects. [Link]

-

What are the potential applications of lactic acid in drug delivery? - ZIO. [Link]

-

D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC - NIH. [Link]

-

Lactic acid applications in pharmaceutical and cosmeceutical industries - ResearchGate. [Link]

-

The enantiomers L-lactic acid and D-lactic acid - ResearchGate. [Link]

-

Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed. [Link]

-

Stereoselective interactions of lactic acid enantiomers with HSA: Spectroscopy and docking application - ScienceDirect. [Link]

-

A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System - ijpronline.com. [Link]

-

What features does lactic acid have to form enantiomers? - Quora. [Link]

Sources

- 1. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-phenyl-2-hydroxypropanoic acid [stenutz.eu]

- 5. 13113-71-8|(S)-2-Hydroxy-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]

- 6. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]

- 10. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Redirecting [linkinghub.elsevier.com]

Atrolactic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of 2-Hydroxy-2-phenylpropanoic Acid as a Versatile Chiral Building Block

Introduction

Atrolactic acid, systematically named 2-Hydroxy-2-phenylpropanoic acid, is a fascinating α-hydroxy acid that holds significant importance in the realms of stereochemistry and pharmaceutical sciences.[1] As a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-atrolactic acid, which are non-superimposable mirror images of each other. This guide provides a comprehensive technical overview of atrolactic acid, delving into its chemical and physical properties, synthesis methodologies, enantiomeric resolution, and its critical applications as a chiral auxiliary and resolving agent in asymmetric synthesis. Furthermore, we will explore the pharmacological significance of atrolactic acid and its derivatives, offering insights for professionals engaged in drug discovery and development.

Physicochemical Properties and Stereochemistry

Atrolactic acid is a white crystalline solid with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] It is characterized by a phenyl group and a methyl group attached to a chiral carbon atom, which also bears a hydroxyl and a carboxylic acid functional group. This unique structure imparts its acidic nature and chirality, making it a valuable tool in stereoselective transformations.

Table 1: Physicochemical Properties of Atrolactic Acid

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxy-2-phenylpropanoic acid | |

| Synonyms | Atrolactic acid, 2-Phenyllactic acid, α-Methylmandelic acid | |

| CAS Number | 515-30-0 (racemic) | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 93-95 °C (racemic) | |

| pKa | ~3.5 | |

| Appearance | White crystalline powder |

The stereochemistry of atrolactic acid is central to its utility. The presence of a single chiral center gives rise to two enantiomers: (R)-(-)-atrolactic acid and (S)-(+)-atrolactic acid. The biological and chemical behavior of these enantiomers can differ significantly, a principle of paramount importance in drug development where one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful.

Caption: The enantiomers of atrolactic acid.

Synthesis of Atrolactic Acid

The synthesis of atrolactic acid can be approached through various methods, with the choice of route often depending on whether the racemic mixture or a specific enantiomer is desired.

Synthesis of Racemic Atrolactic Acid

A common and well-established method for the preparation of racemic atrolactic acid involves the hydrolysis of acetophenone cyanohydrin. This two-step process begins with the reaction of acetophenone with a cyanide source, typically sodium cyanide, to form the cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields atrolactic acid.

Experimental Protocol: Synthesis of Racemic Atrolactic Acid from Acetophenone

-

Step 1: Formation of Acetophenone Cyanohydrin:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled in an ice bath.

-

Acetophenone is added dropwise to the cyanide solution with vigorous stirring.

-

An acid, such as sulfuric acid, is then added slowly to generate hydrocyanic acid in situ, which reacts with acetophenone to form the cyanohydrin. The temperature should be carefully controlled during this exothermic reaction.

-

The reaction mixture is stirred for several hours to ensure complete conversion.

-

-

Step 2: Hydrolysis of the Cyanohydrin:

-

The crude acetophenone cyanohydrin is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Acid hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which is then acidified in a separate step.

-

The resulting atrolactic acid is then isolated by extraction and purified by recrystallization.

-

Caption: Synthesis of racemic atrolactic acid.

Enantioselective Synthesis

The production of enantiomerically pure atrolactic acid is crucial for its application in asymmetric synthesis and drug development. This can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.

Enantioselective synthesis aims to directly produce one enantiomer in excess. Biocatalytic methods have shown great promise in this area. For instance, the enantioselective reduction of phenylglyoxylic acid or its derivatives using chiral catalysts or enzymes can yield enantiomerically enriched atrolactic acid. One notable approach involves the use of lactate dehydrogenase enzymes.[2]

Chiral Resolution of Atrolactic Acid

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[3] For atrolactic acid, this is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Principle of Diastereomeric Salt Formation

The principle behind this method is the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of Atrolactic Acid using a Chiral Amine

-

Salt Formation: A solution of racemic atrolactic acid in a suitable solvent (e.g., ethanol, acetone) is treated with a stoichiometric amount of a chiral amine, such as (R)- or (S)-1-phenylethylamine.[4]

-

Fractional Crystallization: The solution is allowed to cool slowly, leading to the precipitation of the less soluble diastereomeric salt. The choice of solvent is critical to maximize the difference in solubility between the two diastereomers.

-

Isolation of the Less Soluble Diastereomer: The precipitated salt is collected by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure atrolactic acid. The chiral amine can be recovered from the aqueous layer.

-

Isolation of the More Soluble Diastereomer: The more soluble diastereomeric salt remaining in the filtrate can be recovered by evaporation of the solvent. The other enantiomer of atrolactic acid can then be liberated in a similar manner.

Caption: Chiral resolution of atrolactic acid.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of atrolactic acid is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Atrolactic Acid

-

Column: A chiral stationary phase (CSP) is used. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly employed, as the phenyl group in atrolactic acid absorbs UV light.

-

Sample Preparation: The atrolactic acid sample is dissolved in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[5]

Applications in Asymmetric Synthesis and Drug Development

The enantiomers of atrolactic acid are valuable chiral building blocks and reagents in asymmetric synthesis, a field dedicated to the selective synthesis of a single enantiomer of a chiral molecule.

Atrolactic Acid as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Atrolactic acid can be used to form chiral esters or amides, which can then undergo diastereoselective reactions. For example, the enolate of an atrolactic acid ester can react with an electrophile, with the bulky phenyl group of the atrolactic acid moiety directing the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Atrolactic Acid as a Chiral Resolving Agent

As detailed in the chiral resolution section, the acidic nature of atrolactic acid allows it to be used as a resolving agent for racemic mixtures of chiral bases, such as amines.[4] The formation of diastereomeric salts and their subsequent separation is a powerful tool for obtaining enantiomerically pure amines, which are common structural motifs in pharmaceuticals.

Pharmacological Significance

While extensive pharmacological data specifically on atrolactic acid enantiomers is limited, the broader class of α-hydroxy acids is known for its biological activities. There is evidence suggesting that (2S)-2-Hydroxy-2-phenylpropanoic acid possesses anti-inflammatory and analgesic properties.[6] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Furthermore, atrolactic acid serves as a monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the pharmaceutical industry. PLA is used in drug delivery systems, such as nanoparticles and microparticles, for the controlled release of therapeutic agents.[7] The properties of PLA, including its degradation rate and drug release profile, can be tuned by using different ratios of L- and D-lactic acid or by copolymerization with other monomers.

The esters and amides of lactic acid and its derivatives are also being explored for their bioactivity.[8][9] For instance, certain lipophilic derivatives have been investigated for their potential as anticancer agents.[8]

Conclusion

Atrolactic acid, or 2-Hydroxy-2-phenylpropanoic acid, is a versatile and valuable chiral molecule with significant applications in organic synthesis and drug development. Its straightforward synthesis, coupled with well-established methods for chiral resolution and analysis, makes it an accessible tool for researchers. As a chiral auxiliary and resolving agent, it plays a crucial role in the preparation of enantiomerically pure compounds. While further research is needed to fully elucidate the pharmacological profile of its individual enantiomers, the established bioactivity of related compounds and its role as a monomer for biocompatible polymers underscore its importance in the pharmaceutical sciences. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of atrolactic acid in their work.

References

-

The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. (2025-03-12). National Institutes of Health. Retrieved from [Link]

-

Methods of Asymmetric Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]

- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

Atrolactic acid | C9H10O3 | CID 1303. (n.d.). PubChem. Retrieved from [Link]

-

Asymmetric-Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Asymmetric synthesis of nearly optically pure atrolactic acid methyl ether. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Anti-inflammatory Properties of Lactic Acid Bacteria: Current Knowledge,Applications and Prospects. (2008-07-01). Bentham Science Publishers. Retrieved from [Link]

-

Role of Lactate in Inflammatory Processes: Friend or Foe. (n.d.). Frontiers. Retrieved from [Link]

-

Stereoselective interactions of lactic acid enantiomers with HSA: Spectroscopy and docking application. (2019-01-01). DOI. Retrieved from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. Retrieved from [Link]

-

A Network Pharmacology Approach to Elucidate the Anti-inflammatory Effects of Ellagic Acid. (2023-01-12). ResearchGate. Retrieved from [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Bath. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved from [Link]

-

Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonconventional catalytic mechanism. (1999-10-26). PubMed. Retrieved from [Link]

-

Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models. (2020-09-25). PubMed. Retrieved from [Link]

-

22.9: Racemic Mixtures and the Resolution of Enantiomers. (2024-11-07). Chemistry LibreTexts. Retrieved from [Link]

-

Anti-inflammatory and wound healing properties of lactic acid bacteria and its peptides. (2023-02-13). National Institutes of Health. Retrieved from [Link]

-

Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. (n.d.). ACS Publications. Retrieved from [Link]

-

A Thorough Dissection on Lactic Acid Enantiomers: The Nutritional, Environmental, and Medical Aspect. (n.d.). Columbia University. Retrieved from [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. Retrieved from [Link]

-

Biocatalytic Enantioselective Synthesis of Atropisomers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates. (2023-06-09). National Institutes of Health. Retrieved from [Link]

-

New Trends in Asymmetric Catalysis. (2021-02-26). MDPI. Retrieved from [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Enantioselective synthesis of D-lactic acid via chemocatalysis using MgO: Experimental and molecular-based rationalization of the triose's reactivity and preliminary insights with raw biomass. (2025-08-09). ResearchGate. Retrieved from [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28). Chemistry LibreTexts. Retrieved from [Link]

-

Sustainable chemo-enzymatic preparation of enantiopure (R)-β-hydroxy-1,2,3-triazoles via lactic acid bacteria-mediated bioreduction of aromatic ketones and a heterogeneous “click” cycloaddition reaction in Deep Eutectic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Asymmetric Alkylation of Dispiroketal-Protected S-Lactic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Zhao Group @ UIUC - University of Illinois. Retrieved from [Link]

-

Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (2018-04-01). PubMed. Retrieved from [Link]

-

Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli [mdpi.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. nbinno.com [nbinno.com]

- 8. The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2-Hydroxy-2-phenylpropanoic acid

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid

Introduction

2-Hydroxy-2-phenylpropanoic acid, also widely known as atrolactic acid, is a chiral α-hydroxy acid featuring a phenyl group and a methyl group attached to the α-carbon.[1][2][3] Its structure, which incorporates a carboxylic acid, a tertiary alcohol, and a chiral center, makes it a molecule of significant interest in organic synthesis and pharmaceutical development. The presence of these functional groups provides multiple reaction sites, allowing it to serve as a versatile building block for more complex molecules.[4]

The importance of this compound is particularly pronounced in the context of stereochemistry. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Hydroxy-2-phenylpropanoic acid. In the pharmaceutical industry, it is a well-established principle that different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[5] Consequently, the enantioselective analysis and synthesis of chiral compounds like atrolactic acid are of paramount importance.[5] Its derivatives are explored for a range of applications, including their potential as anti-inflammatory agents and as monomers for novel biocompatible materials.[6]

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxy-2-phenylpropanoic acid, outlines its spectroscopic profile for identification, presents a detailed analytical protocol for chiral separation, and discusses its synthesis and safety considerations.

Molecular Structure and Identification

The fundamental structure of 2-Hydroxy-2-phenylpropanoic acid is key to understanding its properties and reactivity. The central chiral carbon is bonded to a carboxyl group (-COOH), a hydroxyl group (-OH), a methyl group (-CH₃), and a phenyl group (-C₆H₅).

// Central Carbon C_alpha [label="C", pos="0,0!"];

// Phenyl Group C_phenyl_1 [label="C", pos="-2.5,0!"]; C_phenyl_2 [label="C", pos="-3.25,1!"]; C_phenyl_3 [label="C", pos="-4.75,1!"]; C_phenyl_4 [label="C", pos="-5.5,0!"]; C_phenyl_5 [label="C", pos="-4.75,-1!"]; C_phenyl_6 [label="C", pos="-3.25,-1!"]; H_phenyl_2 [label="H", pos="-2.75,1.8!"]; H_phenyl_3 [label="H", pos="-5.25,1.8!"]; H_phenyl_4 [label="H", pos="-6.5,0!"]; H_phenyl_5 [label="H", pos="-5.25,-1.8!"]; H_phenyl_6 [label="H", pos="-2.75,-1.8!"];

// Carboxyl Group C_carboxyl [label="C", pos="1.5,1.5!"]; O_carbonyl [label="O", pos="2.5,2!"]; O_hydroxyl_carboxyl [label="O", pos="1.5,0.5!"]; H_hydroxyl_carboxyl [label="H", pos="2.2,0.2!"];

// Hydroxyl Group O_hydroxyl [label="O", pos="0,-1.5!"]; H_hydroxyl [label="H", pos="0.7,-1.8!"];

// Methyl Group C_methyl [label="C", pos="1.5,-1!"]; H_methyl_1 [label="H", pos="2.2,-0.5!"]; H_methyl_2 [label="H", pos="1.5,-1.8!"]; H_methyl_3 [label="H", pos="2.2,-1.5!"];

// Bonds C_alpha -- C_phenyl_1; C_alpha -- C_carboxyl; C_alpha -- O_hydroxyl; C_alpha -- C_methyl; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_2 -- H_phenyl_2; C_phenyl_3 -- H_phenyl_3; C_phenyl_4 -- H_phenyl_4; C_phenyl_5 -- H_phenyl_5; C_phenyl_6 -- H_phenyl_6; C_carboxyl -- O_carbonyl [style=double]; C_carboxyl -- O_hydroxyl_carboxyl; O_hydroxyl_carboxyl -- H_hydroxyl_carboxyl; O_hydroxyl -- H_hydroxyl; C_methyl -- H_methyl_1; C_methyl -- H_methyl_2; C_methyl -- H_methyl_3; }

Figure 1: 2D structure of 2-Hydroxy-2-phenylpropanoic acid.

Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, dictating its solubility, stability, and reactivity.

| Property | Value | Source |

| IUPAC Name | 2-Hydroxy-2-phenylpropanoic acid | [7][8] |

| Synonyms | Atrolactic acid, α-Methylmandelic acid | [1][2] |

| CAS Number | 515-30-0 (for racemic mixture) | [1][3] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White crystalline powder or orthorhombic crystals | [1][4] |

| Melting Point | 94.5 °C (anhydrous)[1], 87-91 °C (hemihydrate)[1][9], 115 °C (S-enantiomer) | N/A |

| Solubility | Anhydrous: 21.17 g/L in water at 25°C. Much more soluble in boiling water. Slightly soluble in petroleum ether.[1] | N/A |

| pKa | 3.467 at 25°C | [1] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The expected spectral data for 2-Hydroxy-2-phenylpropanoic acid are detailed below. Note: Exact peak positions and splitting patterns can vary based on the solvent, concentration, and instrument used.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For atrolactic acid, the expected signals are:

-

~7.2-7.5 ppm (multiplet, 5H): These signals correspond to the five protons on the aromatic phenyl ring.

-

~1.7 ppm (singlet, 3H): This singlet arises from the three equivalent protons of the methyl group. It is a singlet because the adjacent carbon has no protons to couple with.

-

Broad singlets for -OH and -COOH protons: The chemical shifts for the hydroxyl and carboxylic acid protons are highly variable and depend on concentration, solvent, and temperature. They often appear as broad singles and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid group.

-

~125-140 ppm: Multiple signals corresponding to the carbons of the phenyl ring.

-

~75 ppm: The quaternary α-carbon bonded to the hydroxyl group.

-

~25 ppm: The carbon of the methyl group.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

Broad band at ~2500-3300 cm⁻¹: This is characteristic of the O-H stretching vibration of the carboxylic acid group.

-

Sharp band at ~3400-3500 cm⁻¹: This corresponds to the O-H stretch of the tertiary alcohol.

-

Strong, sharp band at ~1700-1725 cm⁻¹: This is indicative of the C=O (carbonyl) stretching of the carboxylic acid.

-

Bands at ~1600 and ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

Band at ~1200-1300 cm⁻¹: C-O stretching of the acid and alcohol.

Synthesis and Reactivity

Synthesis

A common and well-documented method for synthesizing racemic atrolactic acid involves the hydrolysis of acetophenone cyanohydrin.[1] This two-step process begins with the reaction of acetophenone with a cyanide source (e.g., HCN or NaCN) to form the cyanohydrin intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid.

// Nodes Acetophenone [label="Acetophenone"]; HCN [label="+ HCN / catalyst", shape=plaintext, fontcolor="#5F6368"]; Cyanohydrin [label="Acetophenone\nCyanohydrin"]; Hydrolysis [label="Acid Hydrolysis\n(e.g., H₂SO₄, H₂O)", shape=plaintext, fontcolor="#5F6368"]; AtrolacticAcid [label="2-Hydroxy-2-phenylpropanoic\nAcid (Racemic)"];

// Edges Acetophenone -> HCN [style=invis]; HCN -> Cyanohydrin [label="Step 1:\nNucleophilic Addition"]; Cyanohydrin -> Hydrolysis [style=invis]; Hydrolysis -> AtrolacticAcid [label="Step 2:\nNitrile Hydrolysis"]; }

Figure 2: Simplified workflow for the synthesis of atrolactic acid.

Reactivity

The reactivity of 2-Hydroxy-2-phenylpropanoic acid is governed by its three primary functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification with alcohols, conversion to acid chlorides, and amidation with amines. Its acidity (pKa ≈ 3.47) is a key chemical characteristic.[1]

-

Tertiary Alcohol: The hydroxyl group can be acylated or etherified. Oxidation is difficult due to the absence of a hydrogen atom on the α-carbon.

-

Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.

Analytical Methodologies: Chiral HPLC

Due to the critical importance of enantiomeric purity in drug development, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant analytical technique for separating and quantifying the (R)- and (S)-enantiomers of atrolactic acid.[5][10]

Principle of Chiral HPLC

The direct separation of enantiomers is achieved using a CSP.[11] These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different energies of formation, leading to different retention times on the column and thus, separation.[10] Polysaccharide-based columns are commonly used for this purpose.[12][13]

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the enantiomers of 2-Hydroxy-2-phenylpropanoic acid in a racemic sample.

1. Materials and Reagents:

-

Racemic 2-Hydroxy-2-phenylpropanoic acid standard

-

(R)- and (S)-enantiomer standards (if available, for peak identification)

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

2. Instrument and Conditions:

-

HPLC System: With UV detector

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio must be optimized for the specific column and system to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

3. Procedure:

-

Mobile Phase Preparation: Carefully prepare the mobile phase according to the desired ratio. Degas the solution using sonication or vacuum filtration before use to prevent air bubbles in the system.

-

Standard Preparation: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks if quantitative analysis is required.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. The stability of the baseline is critical for accurate integration.

-

Injection and Data Acquisition: Inject the standard solution(s). Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

-

Peak Identification: If individual enantiomer standards are available, inject them separately to confirm the elution order.

-

Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Causality and Trustworthiness: The addition of a small amount of an acidic modifier like TFA to the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved chromatographic performance. The method's trustworthiness is established by demonstrating specificity (baseline separation), linearity over a defined concentration range, and precision through repeated injections.

Safety and Handling

2-Hydroxy-2-phenylpropanoic acid should be handled in accordance with good laboratory practices. It is classified as an irritant, causing skin irritation and serious eye irritation.[14] Some sources also indicate it can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[15] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][16]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water and seek medical attention.[16] If inhaled, move to fresh air.[16] If swallowed, rinse mouth with water but do not induce vomiting; seek immediate medical advice.

Conclusion

2-Hydroxy-2-phenylpropanoic acid is a functionally rich chiral molecule with significant utility in synthetic chemistry and drug discovery. Its physical properties, including solubility and melting point, are well-defined, while its chemical reactivity is centered around its carboxylic acid and tertiary alcohol groups. The ability to separate its enantiomers, typically via chiral HPLC, is a critical step in its application for pharmaceutical purposes. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is essential for researchers and scientists working with this versatile compound.

References

- Benchchem. Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.

- Benchchem. Application Notes and Protocols for Chiral Chromatography of (R)-2-Hydroxy-2-phenylpropanoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2hqSdgTzYAWFx3JNiNMb1KxfrvBEFAy1fsgJdZXGyyY5ft2EMNjJTyLbb4EhQgiTFYHKWA7Xyx_4SVabgfd_-vTQHP4z8dF0VIHEsHObp-ljTSajljc9xwN-5BOhij84GG-916v9c1ZAinPz-cc5fKmT1qUAzN6tWI9P6oeeg1-zByK1ToL3mJ2xAriL6u-qe8iM8vMjiFcV-8AE1Zgj06h-J_gg7LFrJSc_4VikCmT9Y-MOMKydhjWvMsNQ=]

- Chemical Synthesis Database. 2-hydroxy-2-phenylpropanoic acid - 4607-38-9, C9H10O3, density, melting point, boiling point, structural formula, synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdqRTxlc94AVPJIcl7PIWX8up7AKZetYesB8hMctmUZUA8SSFTLKxbCfgHqU19R2oxwvLS9yzb4MmIe_L69wHXJBElsebXe5FuHn5n0XPpCnXqyWwUM4-tnqjcZpDdhTHhJYeVho7mrrX1YjFGyctZndjzLAF-WhrMCI8=]

- PubChem. 2-Hydroxy-2-phenylpropanoic acid hydrate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCKASgva9ggg1qXqgFyfTWBasllt7wqcKumJDO5PncFnvk71p7l-w3PVEDBCi27Ip6EMeKrdISB3wU7BY5RNjJm4Pk2bDAzINUd5sSnteBHKpVT0s337VHrdIR47c1AHDeeG2kLca7i3Knnd0jTLrYm86LSTzsdCly9ymm9rz9kVt9zDI_lB89IJhxZkU=]

- Biosynth. (2S)-2-Hydroxy-2-phenylpropanoic acid | 13113-71-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4AjN3fRrl7s1pXZSzIhN0uRQj1jszi2QXFCbkOMFclQQiB3jRlU-1oUa5_pZmYGKOHGD8K3eNPmpZryD9D66-6vCUO3N70hY6LwlGDObs4VOJXxU2bvApZkJez7QlWJdxnoZeOigvLsyyPtMNjl81cFtfu_L92SKooBGbb_GH90g3wxFjihSm0J6L3DA=]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ugvsIymVBbbvDlCuWmW-gLb_OVPexOPd04MMFpi6g4BNlQlApzdFvN02oR-EMDMbGWZHxi9dZamKvgQ3b6Fb91fBesWerXtjCuxISzzGQ1eKd_F97nWP03vSuLQcRbNtn3bzblHnTdk0Adj0vIoi]

- Merck Millipore. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy_J4hASCEWNbO75EqwKYVb3__GoED208UM60ZjYoIDAA_UL9flI6pQKKgoIHl1ALVzCIXoUt2H-uTNVnZec2nkEEDEqWCO7BepdTORLiXDImW4iawcOYTyf8GgWPM_d8Vj3YgZi4oSO5Pr9rrsOC1xwqzxAe6bjp_nl2rOJTBDXLN4WOO9qoIc2dZ_tK_JZaFscvqClfzkKR8BfDebLnm-Nm1Pxv_-yYM68ocfSFOJ_RhN85AlU1CAWMxrOlw_ymha6I2G7OhTN3m_YH9jPzdq8x9QbozIdFGVTBlbKDbA_Y_Ckjxhv617PrZ14cscqhnBBRyc2PR8ZTmndnGj3601BTGk3ZaO1-UhbT23rBSov4Mzb7K7Xec-w==]

- ChemicalBook. (S)-(-)-2-Hydroxy-3-phenylpropionic acid(20312-36-1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNA4_jdsCKRuImrVB1I8RmdGY2o3yQo02-K1SSpxtW67jmaCHMPU8L01XobwRS8ehTVbuOri4oTHya9eQ-eM9gvdDru6oCg4heRTz2tGy9dTvwcs9nG7UXu9mLKdz3fjODiUUBINeay6JW2MXqjD2TlhpT8YzqecQq]

- PubChem. CID 73760523 | C18H20O6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAf4Wumc9lffhxpek4ddG_-aYiycOHdcYKtZpIbVaw1pwRCf06nk2-mYrhPYNMxAhzL0Sh1DhUA1p_dUMqIyMdKV7qfW-G6iwDhzYuGTW8EpwdsXVB76vN87wOwstuqRyzNQ86XQ-ckqBqMBRxXhxKmWi1itiBQ8I1e8m8j4wWbY1IiMO]

- Merck Index. Atrolactic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_aaCe6AYAVrUzKNk85vAnqo3oFZv47JucAS-ZPmVtRjcssrRymA6IaXZXh2zFo-9kADzvshzQRjSjPKW9VikmJnmCasRf9GhqCq4DPQQXVfDAs6ekVl9RozzpuGRJkiNUjBWamTUZtW5NJg_30EdJf8Io]

- Synquest Labs. 3-Hydroxy-2-phenylpropanoic acid Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOmPlqKdNAy-_38Za6ZUQlCrCMZDUdMrmauj9WWWT94R9kJUt3Bcsw4FRxWsqhEPgjSzCbK0p6_PJ-Q523Jx7VHQ6yLt9AzSFHFHin7vPzSUrUGfFon3nvpr8tN2LKfxiqs8Ewq2Wfwrg2RJVz5kl1ECGqomRFBMtDtYZvah3tkV9CterRwso4WLmx3gVQxlM=]

- Thermo Fisher Scientific. (+/-)-2-Phenylpropionic acid SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoQcOuhle0Pqce7zaSVbYluZP9OLnvkl1H8YzFiETvaDBhgiksOpAyLMZycFEyYfYWy7Gv4e22ScR3EYgSZli_F6O9Rv9yoAAkMMVEaiF3xZkb7aNG24KoTbAXi45jG2uECrZ2kr1DFZ_YklCXIkZx81tkKfwdqP9B3s4ryS4twII299tyIkkx25m31RAN3SuPFLnrVhrVkoA82Rzjdze-NAhQQVJhyEaNeZmhZ-kS6Da6xiT1PCCV1JrsCPEyE-233ZALJc-EfpKWgJk0gbbOjFpFE0x5uEnbxpGJyTsq]

- CymitQuimica. The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQnW7T4O4GxnrP0NJHPRNn1Q0h9VPExUJsDs9-XLlMBoFmWMDSNUXCmLYkRu7Z2wKe4Q5bDDZEC6CeI4rxFPkyt_gVdV_KHgWYz4jXra5pAl_TJCAFrZAZzoKpVOLRtMtRDLUsD9bNwa2xd2lTG1WuuFiCMEUwT-8-O00RXVyXo1YNX_K1S9fz-UM5P4AfDiAeqpsXMKjuvJgei28_zP2UpuPoj07sjxmOt3FX129PBcIDjCDd-OeKLg-NAwZRlxbQGdwk3pimr0dvM6I5g==]

- Selleck Chemicals. (S)-2-Hydroxy-3-phenylpropanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2snVfTqobr_u9kfJqZ-TPC4a7vVWUnO61---kZsnNExc33AuN87VcidpFqXzGnrqr2rMTnzsVxk9h6X8vMNKm3G8CVh67EIvXZGBMBKwuy9t0OchKA97ALFrBsF9FX0b-R-whxEoc9MjKApvrJWLV7gS9iHLrwE1Yjs-FCv2eOW_Yhn245g=]

- PubMed. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-nnpsimzW5WwZEyV4sIsB_0oRC5_bBcRkCfO1exQUPyqZCP0hsPLibeSxhdfb4hO8Qr6kZ7CdhjSdVx1cZwSwGGamFsBd0dE5joy4lOfmzlRKs_hL3TX0OTA0XZMWs9m6MR2c]

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUFwuXB96l_4hPpBBE6X3CFXG5hzQ45Lq4UMSqE_ZDX6mO-se48q9dsKrxLCThYcWgg4FTZ6DOKCmABtLLRaVnGYruNsWsFYaz7YZyDnCFXsugptyUFffMSs6oe-5WaUfzZdQl8DfHXRgCbr8VmH0XHEYyetxGnZAoHODAJZhGxusWW6mswlxMGd8qQa13bT6j-YN]

- Stenutz. 2-phenyl-2-hydroxypropanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-QMAXRpJqDEuaOAQWDtucu8NkfMZa-XgS5lyX9O4wMCkUIZVXFP2-TtTvPtw9hSiWj2qmw4S26odT3MIjUQ7w0PbuSMtM9RDmS1LDgeS7F7EhdL0IbVlrsYT3r068PwMCb9jQ3wmvTZB7WdaihXlWfU6MytM8RcCcOlPn615CQ-QHQMa7Rk=]

- ResearchGate. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF. [URL: https://vertexaisearch.cloud.google.

- NIST WebBook. Atrolactic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQK9oqGPl619RPbXO--j9eftY3jg0-d1TK6iVch84XZrW2HJMXNqSC9o_89BJNFhS0WPvbuQX_9INM9L-oZGstuT3maeveKtv3Vw6oOGtAsR7kV_7kltqSVXGa0v0oDqGuLTzbkX7yXfzmx8YpPzrQwqeJ9-B1N1rnpHRwAEpVpnrCpjVZlNCgYrs_zWIMhwkdm4f6gvf_osPtWdp14l5-T7wnIZlQc1HiWfFMLK6P7yk=]

Sources

- 1. Atrolactic Acid [drugfuture.com]

- 2. 2-phenyl-2-hydroxypropanoic acid [stenutz.eu]

- 3. Atrolactic acid [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 2-Hydroxy-2-phenylpropanoic acid hydrate | C9H12O4 | CID 2817820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 73760523 | C18H20O6 | CID 73760523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. (S)-(-)-2-Hydroxy-3-phenylpropionic acid(20312-36-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A Technical Guide to the Crystal Structure of 2-Hydroxy-2-phenylpropanoic Acid

Foreword

For researchers, scientists, and professionals in drug development, a molecule's solid-state architecture is as critical as its chemical formula. The crystal structure dictates a compound's physical properties, influences its biological activity, and ultimately determines its viability as a therapeutic agent. This guide provides an in-depth examination of the crystal structure of 2-Hydroxy-2-phenylpropanoic acid, commonly known as atrolactic acid. As a chiral α-hydroxy acid, atrolactic acid serves as a valuable model for understanding how molecular structure and intermolecular forces translate into macroscopic crystalline forms, a cornerstone of modern pharmaceutical science and material design.

Molecular Identity and Significance

2-Hydroxy-2-phenylpropanoic acid (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a chiral carboxylic acid distinguished by a hydroxyl group and a methyl group attached to the same alpha carbon, which also bears a phenyl ring.[1] This single stereocenter gives rise to two non-superimposable mirror images: (S)- and (R)-enantiomers.

The significance of atrolactic acid in research and development is multifaceted:

-

Chiral Building Block: Enantiomerically pure forms of atrolactic acid are valuable precursors in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The precise three-dimensional arrangement of its functional groups is crucial for stereospecific reactions.

-

Drug Development Insight: The study of how this molecule packs in a crystal lattice provides critical insights into the solid-state properties of chiral drugs.[3][4] Issues such as solubility, stability, and bioavailability are intrinsically linked to the crystalline form.

-

Metabolic Relevance: As a metabolite, understanding its structure and interactions is relevant in biochemical and toxicological studies.[1]

This guide will focus on the crystal structure of the racemic (DL) form, which has been reported to crystallize as a hemihydrate.[5]

Experimental Determination of the Crystal Structure

The elucidation of a crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in its analysis by X-ray diffraction. The workflow diagram below outlines the critical path from starting material to final structural data.

Caption: Workflow for Crystal Structure Determination.

Protocol 1: Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid

The synthesis from acetophenone cyanohydrin is a well-established method.[5] The causality behind this choice lies in its reliability and straightforward execution, converting a readily available ketone into the desired α-hydroxy acid.

Materials:

-

Acetophenone (C₈H₈O)

-

Sodium Cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Diethyl Ether

-

50% Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

Cyanohydrin Formation (Caution: Work in a well-ventilated fume hood. Hydrogen cyanide is highly toxic).

-

In a three-necked flask equipped with a stirrer and dropping funnel, combine acetophenone, ether, and water.

-

Cool the mixture in an ice-salt bath.

-

With vigorous stirring, add sodium cyanide.

-

Slowly add concentrated acid (e.g., H₂SO₄) dropwise while maintaining a low temperature. The acid protonates the cyanide, forming HCN in situ, which then attacks the ketone.

-

-

Hydrolysis of the Nitrile.

-

After the initial reaction, continue stirring and allow the mixture to warm.

-

Slowly add concentrated acid and heat the mixture to hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid.

-

An exothermic reaction will occur. Maintain control by adjusting the heating rate.

-

-

Workup and Isolation.

-

Cool the reaction mixture.

-

Make the solution alkaline by slowly adding 50% NaOH solution with cooling to neutralize the excess acid.

-

Perform a steam distillation to remove any unreacted acetophenone.

-

Acidify the remaining aqueous solution with concentrated HCl to precipitate the crude atrolactic acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

-

Purification.

-

The crude solid can be purified by recrystallization from hot water to yield the final product.

-

Protocol 2: Single Crystal Growth

The goal of this protocol is to produce a single, defect-free crystal suitable for X-ray diffraction. Slow evaporation is the chosen method because it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects.

Materials:

-

Purified DL-2-Hydroxy-2-phenylpropanoic acid

-

Deionized water (solvent)

-

Small, clean beaker or vial

-

Parchment paper or foil with pinholes

Procedure:

-

Prepare a saturated or near-saturated solution of the purified atrolactic acid in hot deionized water.

-

Filter the hot solution through a pre-warmed funnel with filter paper into a clean beaker to remove any particulate matter which could act as unwanted nucleation sites.

-

Cover the beaker with parchment paper or foil, and pierce a few small holes in the cover. This slows the rate of evaporation, which is critical for growing large, high-quality crystals.

-

Place the beaker in a location free from vibrations and significant temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks. Colorless, prismatic crystals should form. For DL-atrolactic acid, these have been identified as orthorhombic crystals of the hemihydrate.[5]

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

This is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Diffraction: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern according to Bragg's Law.

-

Data Processing: The intensities and positions of the thousands of diffracted reflections are recorded by a detector. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group).

-

Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Analysis of the Crystal Structure of (DL)-Atrolactic Acid Hemihydrate

The crystal structure of racemic atrolactic acid has been reported as a hemihydrate, crystallizing in the orthorhombic system.[5] The orthorhombic system is defined by three mutually perpendicular axes of unequal length (a ≠ b ≠ c, α = β = γ = 90°).[6][7][8]

Crystallographic Data Summary

While the full peer-reviewed crystallographic data is not widely available without access to specialized databases like the Cambridge Structural Database (CSD), the fundamental parameters are known.

| Parameter | Value | Description |

| Compound Name | (DL)-2-Hydroxy-2-phenylpropanoic acid hemihydrate | Racemic mixture with 0.5 water molecules per acid molecule. |

| Formula | C₉H₁₀O₃ · 0.5H₂O | The chemical formula of the asymmetric unit. |

| Crystal System | Orthorhombic | Three unequal axes at 90° angles.[6][7][8] |

| Space Group | Data not publicly available | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | Data not publicly available | The lengths of the a, b, and c axes of the unit cell. |

Intermolecular Interactions: The Driving Force of Crystal Packing

The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. The presence of carboxylic acid, hydroxyl, and water molecules creates a robust system of hydrogen bond donors and acceptors.

Caption: Key Hydrogen Bonding Motifs in Atrolactic Acid Hemihydrate.

-

Carboxylic Acid Dimers: The most common and robust interaction for carboxylic acids is the formation of centrosymmetric dimers. The carboxyl group of one molecule hydrogen bonds with the carboxyl group of a neighboring molecule, creating a characteristic R²₂(8) ring motif. In the racemic crystal, this likely involves pairing between an (R)-enantiomer and an (S)-enantiomer.

-

Hydroxyl Group Interactions: The tertiary hydroxyl group can act as both a hydrogen bond donor and acceptor, linking molecules together in chains or more complex networks.

-

Role of the Water Molecule: The water of hydration plays a critical role in bridging different atrolactic acid molecules. It can accept a hydrogen bond from a hydroxyl or carboxyl group and donate hydrogen bonds to the carbonyl oxygen of a carboxyl group or the oxygen of a hydroxyl group, satisfying the hydrogen-bonding potential of the system and stabilizing the overall lattice.

Significance in Drug Development

Understanding the crystal structure of a molecule like atrolactic acid is not merely an academic exercise; it has profound practical implications.

-

Polymorphism and Bioavailability: Many APIs can exist in multiple crystalline forms (polymorphs), each with different solubilities and dissolution rates. A more stable, less soluble form can lead to poor bioavailability and failed clinical trials. Characterizing the stable crystalline form, as done for atrolactic acid hemihydrate, is a crucial step in de-risking drug development.

-

Chirality and Efficacy: Biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3][4][9] Developing single-enantiomer drugs is now standard practice.[9] Crystallographic analysis confirms the absolute stereochemistry of a chiral center and provides a basis for developing enantioselective syntheses and separations.

-

Formulation and Stability: The knowledge of a crystal's packing and intermolecular forces helps formulation scientists design stable dosage forms. For instance, understanding the role of water in the hemihydrate structure is vital for controlling humidity during manufacturing and storage to prevent phase transformations.

Conclusion

The crystal structure of (DL)-2-Hydroxy-2-phenylpropanoic acid hemihydrate reveals an orthorhombic lattice stabilized by a rich network of hydrogen bonds involving the carboxylic acid, hydroxyl, and water molecules. The determination of this structure, from chemical synthesis and single-crystal growth to X-ray diffraction analysis, provides a foundational dataset for the fields of crystallography, organic synthesis, and pharmaceutical sciences. It underscores the critical principle that a molecule's function is inextricably linked to its three-dimensional form, offering essential knowledge for the rational design and development of next-generation chiral therapeutics.

References

-

Eliel, E. L., & Freeman, J. P. (1963). Atrolactic Acid. Organic Syntheses, Coll. Vol. 4, p. 58. Available at: [Link]

-

Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

-

Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 07-12. Available at: [Link]

-

Yu, H., et al. (2018). Role of Chirality in Drugs. MOJ Bioorganic & Organic Chemistry, 2(1), 38-42. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

MSU Department of Chemistry. X-Ray Crystallography Laboratory. Available at: [Link]

-

Chadwick, K. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4). Available at: [Link]

-

Driessen, R. A., & Smyth, M. S. (1996). x Ray crystallography. Journal of clinical pathology, 49(10), M13-M19. Available at: [Link]

-

Chirality in Drug Activity. MDPI. Available at: [Link]

-

The importance of chirality in API development. Veranova. Available at: [Link]

-

chemeurope.com. Orthorhombic crystal system. Available at: [Link]

-

Grokipedia. Orthorhombic crystal system. Available at: [Link]

-

Wikipedia. Orthorhombic crystal system. Available at: [Link]

-

Aflow. The Orthorhombic Crystal System. Available at: [Link]

-

Taylor & Francis Online. Orthorhombic crystal system. Available at: [Link]

-

Cox, R. F. B., & Adkins, H. (1933). Acetone Cyanohydrin. Organic Syntheses, 13, 2. Available at: [Link]

-

PubChem. Atrolactic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Orthorhombic_crystal_system [chemeurope.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]

- 9. veranova.com [veranova.com]

A Comprehensive Guide to 2-Hydroxy-2-phenylpropanoic Acid as a Chiral Building Block in Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, as a versatile chiral building block in asymmetric synthesis.

Introduction: The Significance of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities and physical properties. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern chemical synthesis.

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic route to introduce a specific stereocenter, thereby controlling the stereochemical outcome of subsequent transformations. 2-Hydroxy-2-phenylpropanoic acid, with its stereogenic center at the α-position to both a hydroxyl and a carboxyl group, serves as a valuable and versatile chiral synthon. Its rigid phenyl group and the potential for chelation through the hydroxyl and carboxyl functionalities provide a well-defined steric and electronic environment for inducing asymmetry in a variety of chemical reactions.

Physicochemical Properties and Spectroscopic Data

2-Hydroxy-2-phenylpropanoic acid is a white crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 115 °C | |

| IUPAC Name | 2-hydroxy-2-phenylpropanoic acid | |

| Synonyms | Atrolactic acid, α-hydroxy-α-methylbenzeneacetic acid | |

| CAS Number | [515-30-0] (racemic), [13113-71-8] ((S)-enantiomer) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group, and the hydroxyl and carboxylic acid protons.

-

ATR-IR: The infrared spectrum shows characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.

Synthesis and Chiral Resolution

The practical application of 2-hydroxy-2-phenylpropanoic acid as a chiral building block hinges on the efficient synthesis of its enantiomerically pure forms. This is typically achieved through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid

A common laboratory-scale synthesis of racemic 2-hydroxy-2-phenylpropanoic acid involves the reaction of acetophenone with a cyanide source to form a cyanohydrin, followed by hydrolysis.

Workflow for Racemic Synthesis:

Caption: Synthesis of racemic 2-hydroxy-2-phenylpropanoic acid.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step. The most common method is through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with a Chiral Amine

-

Salt Formation: Dissolve the racemic 2-hydroxy-2-phenylpropanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched 2-hydroxy-2-phenylpropanoic acid.

-